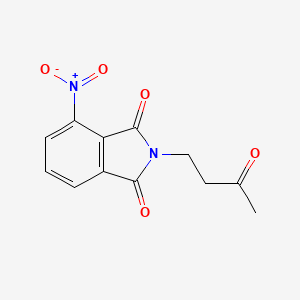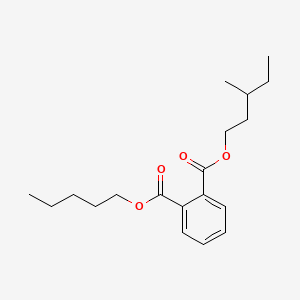![molecular formula C18H24N6O3 B13864554 Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tetrazole group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the tetrazole group. The tert-butyl ester is then added to complete the synthesis. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides conformational flexibility, enhancing the compound’s ability to interact with various targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate is unique due to the presence of the tetrazole group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-18(2,3)27-17(26)23-10-8-22(9-11-23)16(25)12-14-4-6-15(7-5-14)24-13-19-20-21-24/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
VKKYHOWMIXEWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


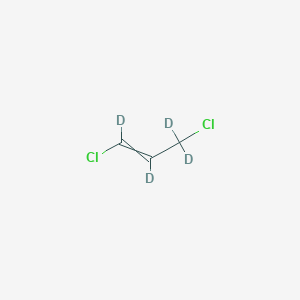



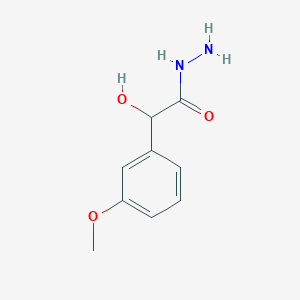
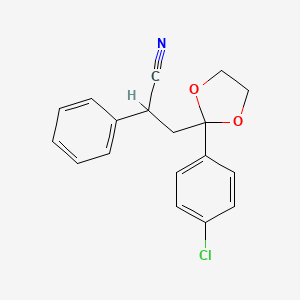
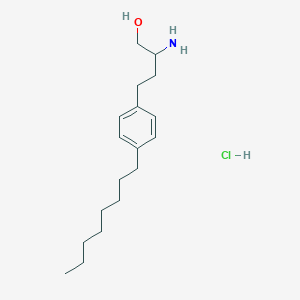

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
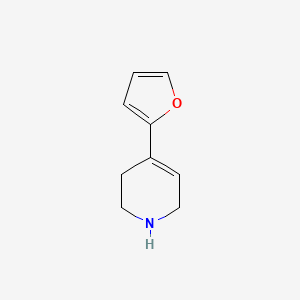
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
